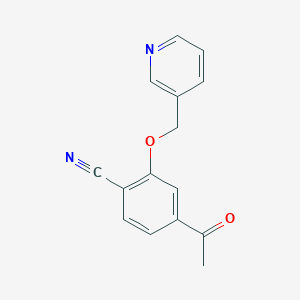
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an amino group, a benzothienyl moiety, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole typically involves the condensation of 2-aminothiophenol with thiosemicarbazide, followed by cyclization under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydro derivatives.
Substitution: The benzothienyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It induces apoptosis through the activation of caspases and the mitochondrial pathway, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole: Similar structure but with a thiophene ring instead of a benzothiophene ring.
2-Amino-5-(2-furyl)-1,3,4-thiadiazole: Contains a furan ring instead of a benzothiophene ring.
2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole: Features a pyridine ring in place of the benzothiophene ring.
Uniqueness
2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole is unique due to its benzothienyl moiety, which imparts distinct electronic and steric properties. This uniqueness contributes to its enhanced biological activities and makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H7N3S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H7N3S2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |
Clave InChI |
LABDBPLDWOICRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)










![5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13690108.png)

